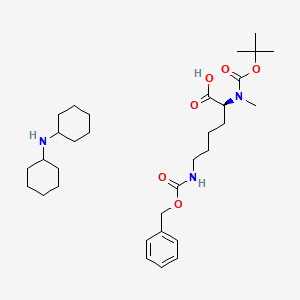

Boc-l-melys(z)-oh dcha

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

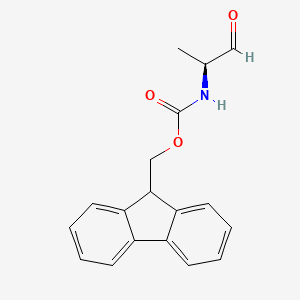

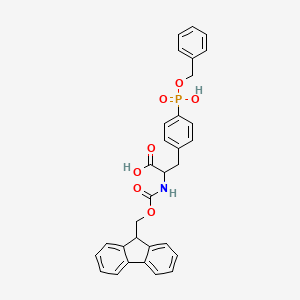

Boc-Lys (Z)-OH, also known as Nα-Boc-Nε-Cbz-L-lysine, Nα-Boc-Nε-Z-L-lysine, or Nε-Z-Nα-Boc-L-lysine, is an N-terminal protected amino acid . It is used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .

Molecular Structure Analysis

The empirical formula of Boc-Lys (Z)-OH is C19H28N2O6 . It has a molecular weight of 380.44 . The SMILES string representation isCC(C)(C)OC(=O)NC@@HOCc1ccccc1)C(O)=O . Chemical Reactions Analysis

As an N-terminal protected amino acid, Boc-Lys (Z)-OH is primarily used in peptide synthesis . The specific chemical reactions it undergoes would depend on the other amino acids and compounds present in the reaction.Physical And Chemical Properties Analysis

Boc-Lys (Z)-OH is a white powder with an assay of ≥98% . It is used in peptide synthesis and should be stored at a temperature of −20°C .Scientific Research Applications

Peptide Synthesis and Modification

Efficient Coupling in Peptide Synthesis : The use of protective groups and coupling reagents facilitates efficient peptide bond formation. For example, in the synthesis of specific peptide fragments, the use of dicyclohexylcarbodiimide (DCCI) and 1-hydroxy-1H-benzotriazole (HOBt) as coupling reagents has demonstrated high yields (86–99%) in the coupling process, highlighting the importance of selecting appropriate protective groups and coupling strategies for peptide synthesis (Narita, 1978).

Synthesis of Complex Peptide Sequences : The strategic application of protective groups enables the synthesis of complex peptides, such as parts of the cyclosporine peptide sequence. This approach allows for the selective protection and activation of amino acids, facilitating the assembly of peptide chains with high precision and efficiency (Wenger, 1983).

Development of Photocatalysts

- Photocatalytic Activity for NOx Removal : In the context of environmental applications, the development of photocatalysts like the 2D/2D Bi2O2CO3/Bi4O5Br2 heterostructure demonstrates enhanced photocatalytic activity for the removal of NOx under simulated solar light. This showcases the potential of utilizing peptide synthesis techniques for environmental remediation and the development of efficient photocatalysts (Zhu et al., 2019).

Biodegradable Materials

- Synthesis of Amphiphilic Copolymers : The creation of biodegradable amphiphilic copolymers incorporating poly(L-lactide) and dendritic poly(L-lysine) illustrates the application of peptide synthesis in developing materials with potential biomedical applications. These materials, characterized by their well-defined structures and narrow molecular weight distributions, highlight the versatility of peptide synthesis in creating functional materials for medical and environmental applications (Li et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O6.C12H23N/c1-20(2,3)28-19(26)22(4)16(17(23)24)12-8-9-13-21-18(25)27-14-15-10-6-5-7-11-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,25)(H,23,24);11-13H,1-10H2/t16-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZXQRUEYXJCTA-NTISSMGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H53N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-l-melys(z)-oh dcha | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

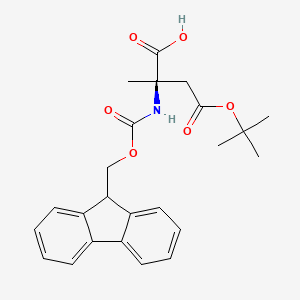

![Fmoc-[D]Ala-OH](/img/structure/B613610.png)